tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and pentan-3-yl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or pentan-3-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Known for its applications in medicinal chemistry.
Uniqueness
tert-Butyl 4-(pentan-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
651053-94-0 |
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Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
tert-butyl 4-pentan-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO2/c1-6-12(7-2)13-8-10-16(11-9-13)14(17)18-15(3,4)5/h12-13H,6-11H2,1-5H3 |
InChI Key |
WPQBAMQCIQIDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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